4-(3-Pyridinyloxy)-2-(trifluoromethyl)aniline
Description
Significance of Fluorinated Anilines in Advanced Organic Synthesis
The introduction of fluorine-containing substituents, particularly the trifluoromethyl (CF₃) group, onto an aniline (B41778) scaffold imparts unique and highly desirable properties to the molecule. The trifluoromethyl group is a powerful electron-withdrawing moiety and is known for its high metabolic stability due to the strength of the carbon-fluorine bond. nih.gov In medicinal chemistry, incorporating a CF₃ group can significantly enhance a drug candidate's lipophilicity, which can improve its ability to cross cell membranes, and can also lead to stronger binding interactions with biological targets. researchgate.net
Replacing hydrogen atoms with fluorine or adding a trifluoromethyl group are well-established strategies to block metabolic hotspots on a molecule, thereby increasing its biological half-life. nih.gov These characteristics make fluorinated anilines, such as those bearing a trifluoromethyl group, highly sought-after intermediates in the synthesis of new pharmaceuticals and agrochemicals. researchgate.netgoogle.com Their use is a key strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of biologically active compounds. nih.gov
Overview of Pyridinyloxy-Aniline Scaffolds in Chemical Science
The pyridinyloxy-aniline scaffold, which features a pyridine (B92270) ring linked to an aniline through an ether bond, is a significant structural motif in the design of biologically active molecules. This framework combines the properties of two key pharmacophores. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, can act as a hydrogen bond acceptor and is often used as a bioisostere for other aromatic or heterocyclic rings in drug design. The aniline portion provides a versatile point for synthetic elaboration, allowing for the construction of more complex molecular architectures.
This particular combination is frequently employed in the development of kinase inhibitors, a class of drugs that target protein kinases, which are enzymes involved in cell signaling and growth. google.com Aberrant kinase activity is a hallmark of many diseases, including cancer. The pyridinyloxy-aniline core can position functional groups in a precise three-dimensional orientation to interact with the active site of a target kinase, making it a privileged scaffold in medicinal chemistry and drug discovery.
Research Context for 4-(3-Pyridinyloxy)-2-(trifluoromethyl)aniline
The chemical compound this compound is a specialized intermediate that embodies the strategic combination of the structural features discussed above. It incorporates a trifluoromethyl-substituted aniline core linked to a pyridyl group via an ether linkage. Its investigation is not primarily for its own sake, but for its role as a critical building block in the synthesis of more complex, high-value molecules.
The scope of scholarly inquiry into this compound is centered on chemical synthesis and process development. The primary objective is to establish efficient, scalable, and cost-effective methods for its preparation in high purity. Research efforts in this area would likely focus on optimizing a key synthetic step, such as a nucleophilic aromatic substitution reaction to form the diaryl ether bond.
A common method for this type of transformation is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol. wikipedia.org In this context, the synthesis would likely involve the coupling of 3-hydroxypyridine (B118123) with an activated aniline precursor, such as 4-fluoro-1-nitro-2-(trifluoromethyl)benzene, followed by the reduction of the nitro group to an amine. The objective of such research is to maximize the yield and purity of this compound, ensuring a steady and reliable supply of this crucial intermediate for its use in the synthesis of advanced pharmaceutical agents.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₉F₃N₂O |
| Molecular Weight | 254.21 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-3-yloxy-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)10-6-8(3-4-11(10)16)18-9-2-1-5-17-7-9/h1-7H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRILUJJERVRRGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 4 3 Pyridinyloxy 2 Trifluoromethyl Aniline and Analogues
Retrosynthetic Analysis and Key Disconnections for the Pyridinyloxy-Aniline Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. For the 4-(3-Pyridinyloxy)-2-(trifluoromethyl)aniline framework, the analysis identifies two primary bonds for disconnection: the C-O ether bond of the pyridinyloxy group and the C-N bond of the aniline (B41778) functionality.
The disconnection of the aryl ether bond suggests two precursor fragments: a substituted aniline portion and a pyridinol portion. A further disconnection of the amino group on the aniline fragment, through a functional group interconversion, points to a nitro group as a practical precursor. This is a common strategy in aniline synthesis, as the nitro group can be readily reduced in a later step.
This leads to two key building blocks:
An electrophilic benzene (B151609) derivative, activated for nucleophilic aromatic substitution (SNAr), such as 1-halo-4-nitro-2-(trifluoromethyl)benzene. The halogen acts as a leaving group, and its displacement is facilitated by the electron-withdrawing properties of the adjacent nitro and trifluoromethyl groups.
A nucleophilic pyridine (B92270) derivative, specifically 3-hydroxypyridine (B118123).
This approach allows for the formation of the ether linkage first, followed by the reduction of the nitro group to yield the final aniline product.
Precursor Synthesis and Building Block Elaboration
The successful synthesis of the target molecule relies on the efficient preparation of its constituent building blocks. This section details the synthesis of the fluorinated aniline intermediates and the substituted pyridinyloxy moieties.
Preparation of Fluorinated Aniline Intermediates (e.g., Trifluoromethylanilines)
The synthesis of the trifluoromethylaniline portion of the molecule typically begins with a suitably substituted nitrobenzene. A common precursor for this synthesis is a compound like 2-chloro-6-nitrobenzotrifluoride. The synthesis of such precursors can be achieved through the nitration of a commercially available halobenzotrifluoride. For instance, the dinitration of 2-chlorobenzotrifluoride (B151601) can yield 2-chloro-3,5-dinitrobenzotrifluoride.
The preparation of these fluorinated nitroaromatic compounds is crucial as they serve as the electrophilic partner in the subsequent ether formation step. The presence of the trifluoromethyl group and one or more nitro groups on the benzene ring is essential for activating the ring towards nucleophilic attack.
Table 1: Examples of Synthetic Routes for Trifluoromethyl-Nitrobenzene Precursors
| Starting Material | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|
| 2-Chlorobenzotrifluoride | Conc. H₂SO₄, Conc. HNO₃ | 2-Chloro-6-nitrobenzotrifluoride | - |
| 1,3-Bis(trifluoromethyl)benzene | Conc. HNO₃, 20% Oleum, 85-120°C | 3,5-Bis(trifluoromethyl)nitrobenzene | 85% |
Synthesis of Substituted Pyridinyloxy Moieties
The pyridinyloxy component of the target molecule is derived from 3-hydroxypyridine. This compound can be synthesized through various methods. One common laboratory-scale synthesis involves the reaction of furfurylamine (B118560) with hydrogen peroxide in the presence of hydrochloric acid, followed by hydrolysis. nih.gov Under optimal conditions, this method can produce 3-hydroxypyridine in good yield and high purity. nih.gov
Alternative approaches to substituted 3-hydroxypyridines include the hetero-Diels-Alder reaction of 5-alkoxyoxazoles with various dienophiles, which provides a single-step route to polysubstituted 3-hydroxypyridine scaffolds. chemicalbook.com Additionally, methods have been developed for the synthesis of 3-hydroxypyridine derivatives from bio-based furfural. googleapis.com
C-O and C-N Bond Forming Reactions in Pyridinyloxy-Aniline Assembly
The assembly of the final this compound molecule involves the sequential formation of the C-O ether bond followed by the creation of the C-N amine bond from a nitro precursor.
Nucleophilic Aromatic Substitution (SNAr) Approaches for Ether Linkage Formation
The formation of the pyridinyloxy ether linkage is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this key step, an activated fluoro- or chloro-nitrobenzene derivative is reacted with 3-hydroxypyridine. The benzene ring, being substituted with strong electron-withdrawing groups like nitro (-NO₂) and trifluoromethyl (-CF₃), is highly electron-deficient. This electronic property makes it susceptible to attack by nucleophiles.
The reaction is generally carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the hydroxyl group of 3-hydroxypyridine to form a more nucleophilic pyridinoxide anion, which then attacks the electron-deficient carbon atom bearing the halogen on the benzene ring, displacing the halide and forming the desired diaryl ether.
Table 2: Representative Conditions for SNAr Ether Formation
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|---|
| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | 3-Hydroxypyridine | K₂CO₃ | DMF | 110 | 3-(4-Nitro-3-(trifluoromethyl)phenoxy)pyridine |
| 2-Bromo-6-methoxyphenol | 1-Fluoro-2-nitrobenzene | K₂CO₃ | DMF | - | 1-Bromo-3-methoxy-2-(2-nitrophenoxy)benzene |
Amidation and Amination Reactions in Aniline Synthesis
The final step in the synthesis of this compound is the reduction of the nitro group of the intermediate, 3-(4-Nitro-3-(trifluoromethyl)phenoxy)pyridine, to an amino group. This transformation is a common and well-established reaction in organic synthesis. researchgate.net
A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. rsc.org This method is often preferred due to its clean reaction profile and high yields.
Alternatively, metal-based reductions in acidic media are also effective. Reagents such as iron (Fe) in acetic acid, or tin(II) chloride (SnCl₂) in ethanol (B145695), provide milder conditions that are tolerant of many other functional groups. rsc.org The choice of reducing agent can depend on the presence of other functional groups in the molecule and the desired reaction conditions.
Table 3: Common Methods for Nitro Group Reduction
| Reducing Agent | Solvent | Conditions | Advantages |
|---|---|---|---|
| H₂/Pd-C | Ethanol, Methanol, or Ethyl Acetate | Room temperature, H₂ atmosphere | High yield, clean reaction, catalyst can be recycled. |
| Fe/CH₃COOH or Fe/HCl | Acetic Acid or Ethanol/Water | Reflux | Inexpensive, mild conditions. |
| SnCl₂·2H₂O | Ethanol | Reflux | Mild conditions, good for substrates with other reducible groups. rsc.org |
This systematic approach, beginning with a logical retrosynthetic plan and proceeding through the carefully controlled synthesis of precursors and final bond-forming reactions, provides a robust pathway to the target compound this compound and its analogues.
Catalytic Methods in the Synthesis of Related Compounds
Catalysis plays a pivotal role in the construction of the core scaffolds of this compound analogues. Both copper and palladium catalysts have proven indispensable for the formation of key carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds that define this class of molecules.
Copper-catalyzed amination reactions are fundamental for introducing the aniline moiety and constructing other C-N bonds in heterocyclic compounds. These methods are valued for their efficiency and the relatively mild conditions under which they can be performed.
Research has demonstrated the utility of copper(I)-based catalytic systems for the amination of bromopyridine derivatives. rsc.orgresearchgate.net A notable method employs copper(I) oxide (Cu₂O) as a catalyst with aqueous ammonia, operating at mild temperatures around 60 °C. rsc.org This approach is advantageous due to the low cost of the catalyst and the use of easy-to-handle aqueous ammonia. rsc.org The synthesis of various aminopyridine derivatives, bearing both electron-withdrawing and electron-donating groups, has been successfully achieved using this technique. rsc.orgresearchgate.net
Further advancements include copper-mediated C-N coupling of azaheterocycles with aryl C-H bonds, which offers high regioselectivity and atom economy. rsc.org This ortho-directed C-H amination of 2-arylpyridines is a powerful tool for creating complex N-arylated heteroarenes. rsc.org Such strategies are also employed in the synthesis of substituted imidazo[4,5-c]pyridines, where copper catalysis facilitates the amidation of substrates like 3-amino-N-Boc-4-chloropyridine. acs.orgnih.gov
| Reactant | Amine Source | Catalyst System | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 2-Bromopyridine | Aqueous Ammonia (NH₃·H₂O) | Cu₂O / DMEDA | Ethylene glycol, 60 °C | 2-Aminopyridine | rsc.org |
| 2-Arylpyridines | NH-Heterocycles | Copper-mediated | Ortho-directed C-H amination | N-(hetero)arylated heteroarenes | rsc.org |
| 3-Amino-N-Boc-4-chloropyridine | Amides | Copper-catalyzed | Amidation reaction | N-Aryl imidazo[4,5-c]pyridines | acs.orgnih.gov |
Palladium-catalyzed cross-coupling reactions are paramount for the formation of the diaryl ether linkage (C-O bond) and for C-N bond formation in analogues of this compound. These reactions offer a high degree of control and functional group tolerance.
The synthesis of diaryl ethers can be challenging, but palladium catalysis provides effective solutions. For instance, Pd-catalyzed formal cross-coupling reactions have been developed to cleave stable 4-O-5 linkages in lignin (B12514952) models and form new C-N bonds, demonstrating the power of this approach in manipulating diaryl ether structures. nih.govresearchgate.net This methodology involves the dual cleavage of C(Ar)-O bonds to create valuable nitrogen-containing derivatives from ether-linked aromatic compounds. nih.gov
Furthermore, palladium catalysts, particularly those using specialized ligands like NIXANTPHOS, have been successfully employed for the arylation of 4-pyridylmethyl ethers. nih.gov This allows for the synthesis of complex diarylated 4-pyridyl methyl ethers from aryl bromides in good to excellent yields. nih.gov Palladium-catalyzed cascade reactions, initiated by C(sp³)–H functionalization, have also emerged as a powerful method for constructing various heterocycles, showcasing the versatility of palladium in complex molecule synthesis. mdpi.com
| Reaction Type | Substrates | Catalyst System | Key Transformation | Product Class | Reference |
|---|---|---|---|---|---|
| Arylation of Ethers | 4-Pyridylmethyl ethers, Aryl bromides | Pd(OAc)₂ / NIXANTPHOS | C(sp³)–H Arylation | Diarylated 4-pyridyl methyl ethers | nih.gov |
| Formal Cross-Coupling | Diaryl Ethers, Amines | Pd(OH)₂/C, NaBH₄ | Dual C(Ar)–O bond cleavage and C-N formation | N-containing derivatives | nih.govresearchgate.net |
| Cascade C-H Arylation/C-N Coupling | Aliphatic amides, o-bromophenyl iodides | Pd/Cu co-catalyzed | β-C(sp³)-H arylation and C-N coupling | 3,4-2H-quinolinone derivatives | mdpi.com |
Novel Synthetic Routes and Process Intensification Approaches
To improve the efficiency, safety, and sustainability of synthesizing complex molecules like this compound, modern organic chemistry has turned to process intensification techniques such as microwave-assisted synthesis and flow chemistry.
Microwave-assisted synthesis is a green chemistry technique that can dramatically reduce reaction times, improve yields, and offer better control over reaction conditions compared to conventional heating methods. nih.govorientjchem.org This technology has been successfully applied to the synthesis of a wide range of heterocyclic compounds.
For example, the synthesis of fluoro-substituted quinoxaline (B1680401) derivatives has been achieved with significantly reduced reaction times, from 14 hours by conventional methods to just one hour using microwave irradiation. orientjchem.org Similarly, the preparation of 3-substituted aryl aminochloro fluoroquinoline derivatives has been expedited by treating intermediates with dimethyl formamide (B127407) and phosphorus oxychloride under microwave conditions. jmpas.com Microwave-mediated reduction of nitroarenes has also been employed in the synthesis of various anilines. bohrium.com The synthesis of novel 1,2,4-triazole (B32235) derivatives under microwave irradiation further highlights the benefits of this approach, offering reduced pollution, low cost, and high yields. nih.gov These examples underscore the potential of microwave assistance in accelerating key steps in the synthesis of trifluoromethylaniline and pyridinyloxy analogues.
Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. sci-hub.se These features make it an attractive platform for the synthesis of fine chemicals and pharmaceutical intermediates. sci-hub.seuc.pt
The synthesis of heterocyclic compounds, including pyridine derivatives, has been a major focus of flow chemistry applications. sci-hub.se For instance, a continuous flow microreactor using a packed-bed catalyst has been developed for the N-oxidation of pyridine, a process that is safer, greener, and more efficient than batch reactors, allowing for over 800 hours of continuous operation. researchgate.net Flow chemistry also enables the use of hazardous reagents or challenging reaction conditions with greater control. researchgate.net The modular nature of flow systems allows for multi-step sequences, combining reaction, purification, and analysis in a single, uninterrupted process, which is highly beneficial for the synthesis of complex targets like substituted pyridines and pyrazoles. uc.ptmdpi.com
Stereochemical Control and Regioselectivity in Organic Synthesis
Achieving the correct substitution pattern is critical in the synthesis of this compound. The precise placement of the pyridinyloxy group at the 4-position and the trifluoromethyl group at the 2-position of the aniline ring requires high regioselectivity.
The regioselectivity of reactions involving pyridine rings can be challenging to control. However, strategic placement of substituents can direct incoming groups to the desired position. For example, in the case of highly reactive 3,4-pyridyne intermediates, which typically show poor regioselectivity, the introduction of a halide or sulfamate (B1201201) directing group can perturb the aryne distortion and effectively control the regioselectivity of nucleophilic additions. nih.gov This allows for the synthesis of unique di- and tri-substituted pyridine derivatives with significant control over the final arrangement of substituents. nih.gov
Similarly, the synthesis of N-substituted 2-pyridones and 2-substituted pyridines from oxazoline[3,2-a]pyridinium intermediates can be directed by the choice of nucleophile. researchgate.net Quantum chemistry calculations have shown that anilines prefer to attack one position to afford N-substituted pyridones, while other amines favor a different position to form 2-substituted pyridines, highlighting the subtle factors that govern regioselectivity. researchgate.net Such principles are crucial for designing synthetic routes that yield the specific isomer required for this compound and its analogues.
Mechanistic Studies of Reactions Involving the 4 3 Pyridinyloxy 2 Trifluoromethyl Aniline Scaffold
Reactivity of the Aniline (B41778) Moiety
The aniline portion of the molecule is central to its reactivity, with its electron density and susceptibility to substitution being significantly modified by the attached groups.
Influence of the Trifluoromethyl Group on Amine Basicity and Nucleophilicity
The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. study.comnih.gov Its presence on the aniline ring at the ortho position to the amine group has a profound impact on the amine's basicity and nucleophilicity.
Electron-withdrawing substituents decrease the basicity of aromatic amines by reducing the electron density on the nitrogen atom. pharmacyfreak.comjournaleras.com This makes the lone pair of electrons on the nitrogen less available to accept a proton. pharmacyfreak.com Consequently, 4-(3-Pyridinyloxy)-2-(trifluoromethyl)aniline is expected to be a significantly weaker base than aniline itself. The pKa value of a substituted aniline is highly sensitive to the electronic properties of its substituents; electron-withdrawing groups are known to lower the pKa. journaleras.comresearchgate.net This diminished basicity also translates to reduced nucleophilicity, affecting the rate at which the amine can participate in reactions where it acts as a nucleophile.
Table 1: Comparison of pKa Values for Aniline and Related Compounds
| Compound | pKa of Conjugate Acid | Influence of Substituent |
|---|---|---|
| Aniline | 4.6 | Reference |
| 2-Trifluoromethylaniline | ~2.5-3.0 (estimated) | Strong electron-withdrawal by -CF3 decreases basicity |
| 4-Phenoxyaniline | ~5.0 (estimated) | Electron-donation from ether oxygen increases basicity |
| This compound | <3.0 (estimated) | Dominant electron-withdrawal by -CF3 significantly reduces basicity |
Note: Exact pKa values can vary with measurement conditions. Estimated values are based on established substituent effects.
Electrophilic Aromatic Substitution Reactions on the Aniline Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of benzene (B151609) and its derivatives. wikipedia.orglibretexts.org The rate and regioselectivity of these reactions are governed by the substituents present on the aromatic ring. makingmolecules.com In the case of this compound, the directing effects of three substituents must be considered:
Amine (-NH2): A powerful activating group and an ortho, para-director.
Trifluoromethyl (-CF3): A strong deactivating group and a meta-director. study.comyoutube.com
Pyridinyloxy (-O-Py): An activating group and an ortho, para-director.
The positions ortho to the strongly activating amine group are C3 and C5. The para position is already substituted. The pyridinyloxy group directs ortho to itself, which are positions C3 and C5. The trifluoromethyl group deactivates the ring, particularly at the ortho and para positions relative to itself, and directs incoming electrophiles to the meta position (C5).
Reactivity of the Pyridinyloxy Moiety
The pyridine (B92270) ring, being part of an ether linkage, exhibits its own characteristic reactivity, which is distinct from the aniline ring.
Nucleophilic Substitution Reactions at the Pyridine Ring
Pyridine is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present or the ring is activated by electron-withdrawing groups. nih.govyoutube.com In the 4-(3-Pyridinyloxy) moiety, the pyridine ring is attached at the C3 position. Nucleophilic attack on this ring is generally difficult without further activation. However, if a leaving group were present at the C2 or C6 positions of the pyridine ring, nucleophilic substitution could be facilitated. The addition of a strong nucleophile would proceed via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. libretexts.org The electron-deficient nature of the pyridine nitrogen helps to stabilize this anionic intermediate.
Role of the Ether Linkage in Facilitating Reaction Pathways
The diaryl ether linkage (Ar-O-Ar') is generally quite stable and requires harsh conditions for cleavage. Its primary role in this scaffold is electronic and structural. It serves to electronically connect the trifluoromethylaniline and pyridine ring systems. The oxygen atom, through its lone pairs, can donate electron density into the aniline ring via resonance, which is an activating effect. This donation partially counteracts the deactivating effect of the trifluoromethyl group on the aniline ring. The linkage holds the two aromatic systems in a specific, relatively rigid orientation that can be crucial for binding to biological targets, which is a common application for molecules with this type of complex structure.
Reactivity of the Trifluoromethyl Group
The trifluoromethyl group is one of the most stable and chemically inert functional groups in organic chemistry. nih.gov Its primary influence on the molecule's reactivity is electronic and steric, rather than through direct participation in reactions. The C-F bonds are extremely strong, and the fluorine atoms shield the carbon from nucleophilic attack. Reactions involving the cleavage of C-F bonds or substitution of fluorine atoms in an aromatic trifluoromethyl group require exceptionally harsh conditions and are not common in standard organic synthesis. acs.org Therefore, under typical conditions for the reactions discussed above (electrophilic substitution, nucleophilic substitution), the -CF3 group remains intact and functions primarily as a powerful, deactivating electron-withdrawing group. nih.gov
Trifluoromethylation Reactions and Associated Radical Pathways
Trifluoromethylation of aromatic compounds, including aniline derivatives, often proceeds through radical pathways. These reactions are of significant interest due to the unique properties conferred by the trifluoromethyl group in medicinal and materials chemistry. The introduction of a trifluoromethyl group onto the this compound scaffold can be mechanistically complex, often involving the generation of trifluoromethyl radicals (•CF₃).
Visible-light photoredox catalysis is a common strategy to initiate these reactions. In a typical process, a photocatalyst, upon irradiation with visible light, can facilitate the formation of a trifluoromethyl radical from a suitable precursor, such as Togni's reagent or trifluoromethanesulfonyl-pyridinium salt (TFSP). Mechanistic studies suggest that the reaction can proceed via a single-electron transfer (SET) mechanism, where the photocatalyst in its excited state reduces the trifluoromethyl source to generate the •CF₃ radical.
For aniline derivatives, visible-light-induced radical trifluoromethylation has been demonstrated using Togni's reagent without the need for a metal catalyst. The reaction is believed to proceed via the formation of a radical intermediate. The addition of radical scavengers like TEMPO has been shown to inhibit such reactions, supporting the involvement of a radical pathway.
The general mechanism for the radical trifluoromethylation of an aniline derivative can be proposed as follows:
Initiation: A trifluoromethyl radical (•CF₃) is generated from a precursor, often through photoredox catalysis or other initiation methods.
Addition: The electrophilic •CF₃ radical adds to the electron-rich aniline ring of the this compound scaffold. The position of addition is influenced by the electronic and steric effects of the substituents.
Rearomatization: The resulting radical intermediate undergoes oxidation and deprotonation to restore the aromaticity of the ring, yielding the trifluoromethylated product.
The regioselectivity of the trifluoromethylation is a critical aspect, with the pyridinyloxy and amino groups directing the position of the incoming trifluoromethyl group.
C-F Bond Activation and Subsequent Functionalization
The trifluoromethyl group is generally considered to be robust and inert. However, the activation and subsequent functionalization of a C-F bond within the CF₃ group of this compound represents a significant synthetic challenge and an area of active research. The high bond dissociation energy of the C-F bond makes its cleavage difficult.
Despite these challenges, methods for the catalytic activation of a single C-F bond in trifluoromethyl arenes have been developed. These transformations can lead to the formation of difunctionalized products. Mechanistic studies in related systems suggest that transition metal complexes, main-group Lewis acids, or base-conditions can achieve the cleavage of a C-F bond.
One proposed general mechanism for C-F bond cleavage in trifluoromethylarenes involves the formation of a radical anion through single-electron transfer (SET). This is then followed by the elimination of a fluoride ion to generate a difluoroalkyl radical, which can be further functionalized.
The selective functionalization of a single C-F bond in a trifluoromethyl group is particularly challenging because the resulting difluoromethyl product is often more reactive than the starting material. However, catalytic systems have been developed that exhibit high selectivity for monodefluorination.
The functionalization of the C-F bond in the this compound scaffold could potentially proceed through the following pathways:
Reductive Defluorination: Using reducing agents to sequentially remove fluorine atoms.
Transition-Metal-Catalyzed C-F Activation: Employing catalysts to facilitate the oxidative addition of a C-F bond.
Lewis Acid-Mediated Activation: Using strong Lewis acids to polarize the C-F bond and facilitate nucleophilic attack.
These approaches could open avenues for converting the trifluoromethyl group into other valuable functional moieties.
Solvent Effects and Catalysis in Determining Reaction Outcomes
The choice of solvent and catalyst plays a pivotal role in directing the outcome of reactions involving the this compound scaffold. Solvents can influence reaction rates, selectivity, and even the reaction mechanism itself by stabilizing or destabilizing reactants, intermediates, and transition states.
In radical trifluoromethylation reactions, the solvent can affect the efficiency of radical generation and subsequent reaction steps. For instance, polar aprotic solvents like DMF or MeCN are often employed in these transformations.
Catalysis is fundamental to many of the reactions discussed. In trifluoromethylation, photocatalysts like iridium or ruthenium complexes are commonly used to generate trifluoromethyl radicals under mild conditions. The nature of the catalyst can influence the efficiency and selectivity of the reaction.
For C-F bond activation, the choice of catalyst is even more critical. Palladium and copper catalysts have been shown to be effective in the selective activation of a single C-F bond in trifluoromethyl arenes. The ligand environment around the metal center is crucial in tuning the catalytic activity and selectivity.
The interplay between the solvent and the catalyst system is also important. The solvent can affect the solubility and stability of the catalyst, as well as its interaction with the substrate. The following table summarizes the potential influence of solvents and catalysts on reactions involving the this compound scaffold, based on general findings in related systems.
| Reaction Type | Catalyst | Solvent | Potential Effect |
| Trifluoromethylation | Iridium-based photocatalyst | Acetonitrile (MeCN) | Efficient generation of •CF₃ radicals and good substrate solubility. |
| Trifluoromethylation | Ruthenium-based photocatalyst | Dimethylformamide (DMF) | Can influence the redox potential of the catalyst and reaction kinetics. |
| C-F Bond Activation | Palladium/Copper co-catalyst | N,N-Dimethylformamide (DMF) | Promotes selective monodefluorination of ArCF₃. |
| C-F Bond Activation | Lewis Acids (e.g., silylium ions) | Dichloromethane (CH₂Cl₂) | Can mediate fluoride abstraction in electrochemical C-F bond activation. |
These examples highlight the critical need for careful optimization of both solvent and catalyst to achieve desired reaction outcomes in the chemistry of this compound.
Advanced Applications of 4 3 Pyridinyloxy 2 Trifluoromethyl Aniline As a Synthetic Building Block
Construction of Complex Heterocyclic Systems
The aniline (B41778) functionality is a classic precursor for a multitude of heterocyclic systems. The specific substitutions on 4-(3-pyridinyloxy)-2-(trifluoromethyl)aniline allow for the synthesis of highly functionalized heterocycles with potential applications in medicinal chemistry and materials science.
Quinolines: The synthesis of quinoline (B57606) scaffolds from aniline precursors is a cornerstone of heterocyclic chemistry. The Conrad-Limpach-Knorr synthesis, for example, involves the reaction of an aniline with a β-ketoester. Following this methodology, this compound can be reacted with β-ketoesters like ethyl 4,4,4-trifluoro-3-oxobutanoate. The initial reaction typically involves heating the aniline and the ketoester, often with an acid catalyst such as p-toluenesulfonic acid in a solvent like toluene, to form a β-arylamino-α,β-unsaturated ester intermediate via a condensation reaction. chemicalbook.com Subsequent thermal cyclization at high temperatures leads to the formation of the corresponding 4-hydroxy-2-(trifluoromethyl)quinoline derivative. This reaction demonstrates how the aniline serves as the foundational benzene (B151609) ring of the resulting quinoline system. chemicalbook.comnih.gov
A representative reaction based on this synthetic approach is detailed below:
| Reactant A | Reactant B | Catalyst/Solvent | Conditions | Product Type | Yield (Typical) |
| Aniline Analogue | Ethyl 4,4,4-trifluoro-3-oxobutanoate | p-Toluenesulfonic acid / Toluene | Reflux (e.g., 140°C) | 4-Hydroxy-2-(trifluoromethyl)quinoline | ~52% chemicalbook.com |
Benzimidazoles: The construction of the benzimidazole (B57391) ring system generally requires an ortho-phenylenediamine (OPDA) precursor. To utilize this compound for this purpose, a two-step sequence is necessary. First, the aniline is subjected to nitration to introduce a nitro group ortho to the existing amino group. This is followed by the reduction of the nitro group to a second amine, yielding the corresponding functionalized ortho-phenylenediamine. This OPDA derivative can then undergo the Phillips condensation reaction with a carboxylic acid (or its equivalent) under acidic and high-temperature conditions to form the 2-substituted benzimidazole ring. nih.gov This multi-step process showcases the role of the parent aniline as a scaffold that can be elaborated to access more complex heterocyclic precursors. researchgate.net
Quinazolinones: The synthesis of quinazolinones often begins with anthranilic acid (2-aminobenzoic acid) or its derivatives. nih.gov this compound can serve as a precursor to the required anthranilic acid through a carboxylation step. Once the corresponding anthranilic acid is formed, it can be converted into a 2,3-disubstituted-4(3H)-quinazolinone. A common method involves reacting the anthranilic acid with an acyl chloride to form an N-acylanthranilic acid, which is then cyclized with a dehydrating agent like acetic anhydride (B1165640) to produce a benzoxazinone (B8607429) intermediate. nih.gov This intermediate readily reacts with primary amines or hydrazine (B178648) to yield the desired quinazolinone core, incorporating the complex substitution pattern from the starting aniline. mdpi.comresearchgate.net
Indoles: While less direct, the Fischer indole (B1671886) synthesis provides a potential pathway from anilines to indoles. This classic method requires a phenylhydrazine (B124118) derivative. The amino group of this compound can be converted into a hydrazine functionality through diazotization with sodium nitrite (B80452) and hydrochloric acid, followed by reduction of the resulting diazonium salt with a reducing agent like tin(II) chloride. The obtained phenylhydrazine can then be reacted with a suitable ketone or aldehyde under acidic conditions to induce cyclization and form the corresponding indole ring system.
The amino group of this compound is a key functional handle for building nitrogen-rich heterocyclic systems like triazolopyrimidines. A powerful and modern approach involves "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). pnrjournal.com In a potential synthetic route, the aniline's amino group is first transformed into an azide (B81097) group (-N₃) via diazotization followed by treatment with sodium azide. uomustansiriyah.edu.iq This functionalized intermediate can then be reacted with a pyrimidine (B1678525) derivative bearing an alkyne C≡CH) group. The CuAAC reaction would regioselectively form a 1,2,3-triazole ring, effectively fusing the two heterocyclic systems and creating a complex triazolopyrimidine architecture. pnrjournal.comnih.gov
Integration into Polyaromatic and Fused Ring Architectures
Beyond the synthesis of individual heterocyclic rings, this compound is a valuable starting material for creating larger, polyaromatic and fused ring systems. These extended architectures are often designed to interact with biological macromolecules or to serve as advanced materials.
A prime example is the construction of pyrazolo[4,3-f]quinoline derivatives. purdue.edumdpi.com This process begins with the synthesis of a functionalized quinoline from the parent aniline, as described in section 5.1.1. The resulting quinoline can then be used in multi-component reactions, such as an inverse imino Diels-Alder reaction, to build additional fused rings onto the quinoline core. mdpi.com For instance, a 5-amino-3-methyl-1-phenyl-1H-pyrazole could be condensed with the quinoline derivative in the presence of various aldehydes. This one-pot reaction, often catalyzed by transition metals like Yb(OTf)₃ and CuI and accelerated by microwave irradiation, can efficiently assemble the complex, multi-cyclic pyrazolo[4,3-f]quinoline framework. mdpi.com This strategy highlights how the initial aniline structure becomes embedded within a much larger, rigid, and planar polyaromatic system.
Development of Functional Organic Materials and Chemical Intermediates
The distinct electronic and steric properties imparted by the trifluoromethyl and pyridinyloxy groups make this aniline derivative an attractive intermediate for functional organic materials.
Liquid Crystals: Trifluoromethyl-substituted anilines are known precursors for liquid crystalline compounds (mesogens). nih.govfigshare.com The trifluoromethyl group is stable and can enhance properties like thermal and chemical stability. A common approach to creating rod-like liquid crystals is through the formation of an imine (Schiff base) linkage. This is achieved by the direct condensation of an aniline with a substituted benzaldehyde (B42025) in a solvent like ethanol (B145695) under reflux. mdpi.com
By reacting this compound with various para-substituted benzaldehydes (e.g., those bearing long alkyloxy chains), a series of Schiff base derivatives can be synthesized. researchgate.net The resulting molecules possess a rigid core necessary for forming mesophases, and the terminal substituents influence the specific phase behavior (e.g., nematic, smectic) and transition temperatures. nih.govresearchgate.net The trifluoromethyl group often contributes to the formation of stable nematic phases. nih.gov
The table below shows representative data for analogous trifluoromethyl-containing Schiff bases, illustrating the typical thermal properties of such materials.
| R Group (on Benzaldehyde) | Crystal to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) | Mesophase Type |
| -OC₆H₁₃ | 108.5 | 115.7 | Nematic nih.gov |
| -OC₈H₁₇ | 104.9 | 119.4 | Nematic nih.gov |
| -OC₁₀H₂₁ | 105.3 | 118.8 | Nematic nih.gov |
Optical Waveguide Materials: In the field of photonics, organic polymers are used to create flexible optical waveguides for data transmission. radioeng.cz The performance of these materials depends critically on their refractive index, optical loss, and thermal stability. Siloxane-based polymers are often used as a matrix, and their properties can be finely tuned by incorporating organic moieties. radioeng.cz While not a direct monomer, a functionalized aniline like this compound can be used to synthesize monomers that are later incorporated into these polymer systems. For instance, the aniline could be converted into a diol or a dicarboxylic acid and then used in the synthesis of specialty polyimides or polyesters. The trifluoromethyl group is known to lower the refractive index and reduce optical absorption loss, while the polarizable pyridinyloxy group can be used to tune the refractive index and enhance thermal stability.
Role in Scaffold Diversity and Chemical Library Synthesis
The strategic design of molecular libraries with broad structural diversity is a cornerstone of modern drug discovery and chemical biology. The compound this compound emerges as a highly valuable and versatile building block in this context. Its unique structural composition, featuring three distinct and reactive regions—the aniline moiety, the pyridinyloxy group, and the trifluoromethyl substituent—provides a powerful platform for diversity-oriented synthesis (DOS). This approach aims to efficiently generate a wide array of complex and varied molecular skeletons from a common starting material, enabling the exploration of new chemical space.
The utility of this compound in generating scaffold diversity stems from the orthogonal reactivity of its functional groups. The primary amino group of the aniline ring is a nucleophilic handle that can participate in a vast number of chemical transformations. This allows for the systematic construction of large chemical libraries through both parallel synthesis and combinatorial approaches.
Reactive Sites and Potential Transformations for Library Synthesis
The true potential of this building block is realized by strategically employing its multiple reactive sites. Each site can be targeted with a range of reagents to introduce diversity and build molecular complexity.
| Reactive Site | Potential Transformations | Resulting Functional Groups/Scaffolds |
| Primary Amine (-NH2) | Acylation, Sulfonylation, Reductive Amination, Urea/Thiourea Formation, Cyclization Reactions | Amides, Sulfonamides, Secondary/Tertiary Amines, Ureas, Thioureas, Heterocycles |
| Aniline Ring | Electrophilic Aromatic Substitution (e.g., Halogenation) | Functionalized Aromatic Core |
| Pyridine (B92270) Nitrogen | N-alkylation, N-oxidation | Quaternary Pyridinium Salts, Pyridine N-oxides |
This table illustrates the key reactive centers within this compound and the types of chemical modifications that can be employed to generate diverse derivatives.
Generation of Diverse Heterocyclic Scaffolds
Anilines are foundational precursors for the synthesis of a multitude of heterocyclic systems, which form the core of many marketed pharmaceuticals. By leveraging this compound in established cyclization reactions, a diverse collection of privileged scaffolds can be accessed.
For instance, multicomponent reactions, which involve combining three or more reactants in a single step, are highly efficient for building complex molecules. The Doebner reaction, a classic method for synthesizing quinoline-4-carboxylic acids, can utilize this aniline derivative, an aldehyde, and pyruvic acid to generate novel quinoline scaffolds. nih.gov Similarly, the Friedländer synthesis offers another route to quinolines through the reaction of the aniline with a β-ketoester. chemicalbook.com
The strategic incorporation of this building block can lead to a variety of heterocyclic cores:
| Target Scaffold | General Reaction Type | Reactant Partners |
| Quinolines | Doebner Reaction / Friedländer Synthesis | Aldehydes, Pyruvic Acid / β-Ketoesters |
| Benzodiazepines | Condensation/Cyclization | 2-Aminobenzophenones, Amino Acids |
| Quinazolines | Condensation/Cyclization | Anthranilic Acid Derivatives, Formamides |
| Phenazines | Jourdan-Ullmann reaction followed by reductive cyclization | 2-Bromo-3-nitrobenzoic acid derivatives |
This table provides examples of diverse and medicinally relevant heterocyclic scaffolds that can be synthesized using this compound as a key starting material. nih.govnih.govrroij.com
Illustrative Chemical Library Design
The power of this compound in library synthesis can be visualized by considering a combinatorial approach. By reacting the core aniline with a diverse set of building blocks, an exponential number of unique products can be generated. For example, a library of amides can be created by reacting the aniline with a collection of different carboxylic acids.
Hypothetical Amide Library Synthesis
Core Building Block: this compound
Diverse Reagents (R-COOH):Aliphatic Carboxylic Acids (e.g., Acetic Acid, Cyclohexanecarboxylic Acid)
Aromatic Carboxylic Acids (e.g., Benzoic Acid, 4-Chlorobenzoic Acid)
Heterocyclic Carboxylic Acids (e.g., Nicotinic Acid, Furan-2-carboxylic Acid)
This combinatorial strategy allows for the rapid generation of thousands of distinct molecules, each featuring the core 4-(3-pyridinyloxy)-2-(trifluoromethyl)phenyl moiety but varying in the appended R-group. This variation in peripheral chemical groups can systematically probe the structure-activity relationships (SAR) of a biological target.
The trifluoromethyl group plays a crucial role in this context. Its strong electron-withdrawing nature and high metabolic stability can impart favorable drug-like properties to the resulting library members, such as enhanced binding affinity, improved bioavailability, and increased half-life. The strategic placement of this group on the aniline ring ensures that its beneficial properties are incorporated into the final scaffold.
Spectroscopic and Structural Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 4-(3-Pyridinyloxy)-2-(trifluoromethyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required to confirm its constitution and connectivity.
¹H NMR: Proton NMR would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The spectrum would be expected to show distinct signals for the aromatic protons on both the aniline (B41778) and pyridine (B92270) rings, as well as a characteristic signal for the amine (-NH₂) protons. The chemical shifts (δ) and coupling constants (J) would be critical for assigning each proton to its specific position on the molecular scaffold.
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shift of the carbon atom directly attached to the trifluoromethyl group would be a key diagnostic feature.
¹⁹F NMR: Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR is a vital technique for characterization. This method is highly sensitive to the local electronic environment of the fluorine atoms. The spectrum would be expected to show a singlet for the -CF₃ group, and its chemical shift would be indicative of the electronic effects of the surrounding substituents on the aniline ring.
Interactive Data Table: Expected NMR Data (Note: As specific experimental data for this compound is not publicly available, this table represents expected ranges and patterns based on analogous structures.)
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
|---|---|---|---|
| ¹H (Aromatic) | 6.5 - 8.5 | d, dd, t, m | 2 - 9 |
| ¹H (-NH₂) | 3.5 - 5.5 | br s | - |
| ¹³C (Aromatic) | 110 - 160 | s, d | - |
| ¹³C (-CF₃) | 120 - 130 | q | JC-F ≈ 270-280 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing characteristic losses of fragments such as the trifluoromethyl group or cleavage of the ether linkage.
Interactive Data Table: Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
|---|---|---|
| [M+H]⁺ | 269.0689 | Molecular ion (protonated) |
| [M]⁺˙ | 268.0614 | Molecular ion (radical cation) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H stretching of the amine group, C-N stretching, C-O-C stretching of the ether linkage, C-F stretching of the trifluoromethyl group, and various C-H and C=C/C=N vibrations of the aromatic rings.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C=C/C=N Stretch (Aromatic) | 1400 - 1600 | Medium to Strong |
| C-O-C Stretch (Ether) | 1200 - 1300 | Strong |
Single Crystal X-Ray Diffraction for Solid-State Molecular Structure Determination
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. This data would offer invaluable insights into the molecule's conformation, including the relative orientation of the pyridinyl and aniline rings, and any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.
Future Research Directions and Outlook
Exploration of Novel and Sustainable Synthetic Methodologies
Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing 4-(3-pyridinyloxy)-2-(trifluoromethyl)aniline and its derivatives. While traditional synthetic routes may exist, the principles of green chemistry are expected to drive innovation in this area.
Key areas for exploration include:
Catalytic C-O and C-N Cross-Coupling Reactions: Investigating novel catalyst systems, such as those based on earth-abundant metals or nanocatalysts, could lead to more sustainable and efficient coupling of the pyridine (B92270) and aniline (B41778) fragments.
Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and product consistency. rsc.org
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields, aligning with the goals of green chemistry. sruc.ac.uk
Solvent-Free or Green Solvent Reactions: Exploring reactions under solvent-free conditions or in environmentally benign solvents like water or ionic liquids would further enhance the sustainability of the synthesis. rsc.orgsruc.ac.ukresearchgate.netresearchgate.net
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Novel Catalysis | Higher efficiency, lower cost, reduced metal waste | Earth-abundant metal catalysts, nanocatalysts |
| Flow Chemistry | Improved safety, scalability, and consistency | Optimization of reactor design and reaction conditions |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Method development and optimization |
| Green Solvents | Reduced environmental impact | Use of water, ionic liquids, or solvent-free conditions |
Advanced Computational Design and Prediction of Analogues
Computational chemistry and molecular modeling will be instrumental in guiding the design of new analogues of this compound with tailored properties. These in silico methods can accelerate the discovery process and reduce the need for extensive empirical screening. dovepress.com
Future computational studies could involve:
Pharmacophore Modeling and Virtual Screening: Identifying the key structural features essential for potential biological activity and using these models to screen large compound libraries for new hits. nih.govnih.gov
Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to understand the electronic structure, reactivity, and spectroscopic properties of the compound and its analogues. researchgate.net
Molecular Docking and Dynamics Simulations: Predicting the binding modes and affinities of designed analogues with specific biological targets, providing insights into their potential mechanisms of action.
| Computational Method | Application | Expected Outcome |
| Pharmacophore Modeling | Virtual screening of compound libraries | Identification of new analogues with desired activity profiles |
| Quantum Chemistry | Understanding electronic properties and reactivity | Prediction of spectroscopic data and reaction mechanisms |
| Molecular Docking | Predicting binding to biological targets | Elucidation of potential mechanisms of action |
Broader Applications in Diverse Areas of Synthetic Chemistry
The this compound scaffold holds promise as a versatile building block in various areas of synthetic chemistry beyond its initial intended use.
Potential future applications include:
Agrochemicals: The presence of both a trifluoromethyl group and a pyridinyl ether linkage, motifs found in some modern pesticides, suggests that derivatives could be explored for herbicidal, fungicidal, or insecticidal properties. nih.gov
Pharmaceuticals: This scaffold could serve as a starting point for the development of new therapeutic agents. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. nih.gov For instance, related structures have been investigated as inhibitors of the NLRP3 inflammasome, a target for various inflammatory diseases. nih.gov
Functional Materials: The aromatic and polar nature of the molecule suggests potential applications in materials science, such as in the development of novel polymers, liquid crystals, or organic light-emitting diodes (OLEDs).
Interdisciplinary Research Opportunities involving the Compound Scaffold
The unique combination of functionalities in this compound opens up avenues for collaborative research across different scientific disciplines.
Chemical Biology: The scaffold could be functionalized to create chemical probes for studying biological processes. For example, the aniline group could be modified to attach reporter molecules for imaging applications or reactive groups for covalent labeling of proteins. rsc.org
Supramolecular Chemistry: The hydrogen bonding capabilities of the aniline and pyridine moieties could be exploited in the design of self-assembling systems and novel supramolecular architectures. rsc.orgnih.gov
Materials Science: In collaboration with materials scientists, the compound could be incorporated into polymers or frameworks to create materials with specific optical, electronic, or thermal properties. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3-Pyridinyloxy)-2-(trifluoromethyl)aniline in academic laboratory settings?
- Methodology :
- Step 1 : Nitration of 3-pyridinol using HNO₃/H₂SO₄ to introduce a nitro group.
- Step 2 : Coupling with 2-(trifluoromethyl)aniline via nucleophilic aromatic substitution (NAS) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Step 3 : Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or NaBH₄/CuCl₂ .
- Critical Parameters :
- Solvent choice (polar aprotic solvents enhance NAS efficiency).
- Temperature control to avoid side reactions (e.g., over-reduction).
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridinyloxy CF₃ coupling constants, aromatic proton splitting) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
- FT-IR : Identify NH₂ stretches (~3400 cm⁻¹) and CF₃ vibrations (1100–1200 cm⁻¹) .
- Purity Assessment :
- HPLC with UV detection (λ = 254 nm) to quantify impurities (<2%).
Advanced Research Questions
Q. What are the mechanistic insights into the reactivity of the trifluoromethyl and pyridinyloxy groups in nucleophilic substitution reactions?
- Reaction Dynamics :
- Trifluoromethyl Group : Electron-withdrawing effect activates the aromatic ring for NAS but sterically hinders ortho positions.
- Pyridinyloxy Group : Stabilizes intermediates via resonance, directing substitution to para positions .
- Case Study :
- Bromination with NBS in DMF yields 5-bromo derivatives (70–85% yield), critical for functionalizing the core structure .
Q. How does the electronic environment of the aniline moiety influence its binding to biological targets like tubulin?
- Computational Analysis :
- Docking Studies : DFT calculations (B3LYP/6-31G*) show strong π-π stacking between the pyridinyloxy group and tubulin’s hydrophobic pockets .
- SAR Insights : Trifluoromethyl groups enhance binding affinity (ΔG = −9.2 kcal/mol) by increasing lipophilicity (logP = 2.8) .
- Experimental Validation :
- Competitive binding assays using fluorescent colchicine analogs (IC₅₀ = 1.2 µM) .
Q. What strategies resolve discrepancies in reported biological activity data for this compound?
- Data Reconciliation Framework :
- Assay Variability : Normalize IC₅₀ values against control compounds (e.g., paclitaxel) to account for cell-line-specific responses .
- Batch Consistency : Use LC-MS to verify compound integrity across studies (e.g., detect hydrolyzed byproducts).
- Table : Key Biological Activity Metrics
| Study | IC₅₀ (µM) | Cell Line | Purity (%) |
|---|---|---|---|
| A | 1.5 | HeLa | 98 |
| B | 3.8 | MCF-7 | 95 |
Q. What computational tools predict the metabolic stability of this compound?
- In Silico Workflow :
- CYP450 Metabolism : Use Schrödinger’s QikProp to identify vulnerable sites (e.g., NH₂ group oxidation) .
- Half-Life Prediction : ADMET Predictor™ estimates t₁/₂ = 4.2 h in human liver microsomes .
- Experimental Follow-Up :
- Microsomal stability assays with LC-MS/MS quantification .
Methodological Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
